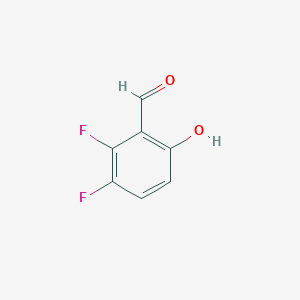

2,3-Difluoro-6-hydroxybenzaldehyde

Descripción

The exact mass of the compound 2,3-Difluoro-6-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Difluoro-6-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Difluoro-6-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,3-difluoro-6-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXZOHFGXHDGRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611449 | |

| Record name | 2,3-Difluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187543-89-1 | |

| Record name | 2,3-Difluoro-6-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-6-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluoro-6-hydroxybenzaldehyde: Synthesis, Properties, and Applications for Researchers

Introduction

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention for their unique ability to modulate a compound's physicochemical and biological properties. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making these compounds invaluable scaffolds in drug discovery.[1] This guide provides a comprehensive technical overview of 2,3-difluoro-6-hydroxybenzaldehyde, a key building block for the synthesis of complex molecular architectures. While direct experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information on its precursor, closely related analogs, and established synthetic methodologies to provide a reliable resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

2,3-Difluoro-6-hydroxybenzaldehyde is a fine chemical intermediate, typically appearing as a powder.[2] Its core structure consists of a benzaldehyde scaffold substituted with two fluorine atoms and a hydroxyl group on the aromatic ring.

Table 1: Physicochemical Properties of 2,3-Difluoro-6-hydroxybenzaldehyde

| Property | Value | Source(s) |

| CAS Number | 187543-89-1 | [3] |

| Molecular Formula | C₇H₄F₂O₂ | [3] |

| Molecular Weight | 158.10 g/mol | [4] |

| Appearance | Powder | [2] |

| Purity | ≥95% | [2] |

| Storage | Store at room temperature | [2] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehyde proton (CHO), typically in the range of δ 9.5-10.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.5-8.0 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and hydroxyl substituents. The phenolic hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at a downfield chemical shift (typically >185 ppm). The aromatic carbons will resonate in the range of δ 110-160 ppm, with the carbon atoms directly attached to fluorine exhibiting large one-bond C-F coupling constants.

-

IR Spectroscopy: The infrared spectrum is expected to display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1650-1700 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching of the phenolic hydroxyl group. C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.10 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments.

Synthesis and Purification

The most logical and well-supported synthetic route to 2,3-difluoro-6-hydroxybenzaldehyde involves a two-step process: the synthesis of its methoxy-protected precursor, 2,3-difluoro-6-methoxybenzaldehyde, followed by demethylation.

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde.

Experimental Protocol 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol is adapted from a well-documented procedure for the synthesis of the methoxy precursor.[1]

Materials:

-

3,4-Difluoroanisole

-

Lithium diisopropylamide (LDA) solution (2 M in THF/heptane/ethylbenzene)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetic acid

-

Diethyl ether

-

0.2 N Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere (nitrogen or argon), cool a solution of LDA in a suitable flask to -75 °C.

-

Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution, maintaining the temperature at -75 °C.

-

Stir the reaction mixture at -75 °C for 1 hour to ensure complete ortholithiation.

-

Slowly add anhydrous DMF to the reaction mixture and continue stirring at -70 °C for 10 minutes.

-

Quench the reaction by adding acetic acid, followed by water, and allow the mixture to warm to 10 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water, 0.2 N hydrochloric acid, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde as a solid.[1]

Experimental Protocol 2: Demethylation to 2,3-Difluoro-6-hydroxybenzaldehyde

This protocol is a generalized procedure for the demethylation of aryl methyl ethers using boron tribromide (BBr₃), a highly effective reagent for this transformation.[5][7][8]

Materials:

-

2,3-Difluoro-6-methoxybenzaldehyde

-

Boron tribromide (BBr₃) solution (1.0 M in dichloromethane is recommended)

-

Anhydrous dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,3-difluoro-6-methoxybenzaldehyde in anhydrous DCM in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BBr₃ solution dropwise to the stirred solution. It is advisable to use at least one equivalent of BBr₃ per methoxy group and any other Lewis basic functional groups in the molecule.[8]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-6-hydroxybenzaldehyde.

-

Further purification can be achieved by column chromatography on silica gel.

Reactivity and Synthetic Applications

The chemical reactivity of 2,3-difluoro-6-hydroxybenzaldehyde is governed by its three functional groups: the aldehyde, the hydroxyl group, and the fluorinated aromatic ring.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:

-

Reductive Amination: To form corresponding amines.

-

Wittig Reaction: To introduce carbon-carbon double bonds.

-

Condensation Reactions: With active methylene compounds to form chalcones and other derivatives.

-

Oxidation: To the corresponding carboxylic acid.

-

-

Hydroxyl Group: The phenolic hydroxyl group can undergo:

-

O-alkylation and O-acylation: To introduce various substituents.

-

Etherification: As a nucleophile in Williamson ether synthesis.

-

-

Fluorinated Aromatic Ring: The fluorine atoms influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution under certain conditions. They also acidify the phenolic proton, influencing its reactivity.

Applications in Drug Discovery and Materials Science

While specific applications of 2,3-difluoro-6-hydroxybenzaldehyde are not extensively documented, its structural motifs are of significant interest in several areas:

-

Medicinal Chemistry: Fluorinated salicylaldehydes are precursors to a variety of biologically active compounds, including salicylihalamide analogues with potent antitumor activity and salicylanilides with antibacterial properties against multidrug-resistant bacteria.[2][9] The presence of fluorine can enhance the compound's metabolic stability and binding affinity to biological targets.[10]

-

Materials Science: Benzaldehyde derivatives are used in the synthesis of liquid crystals and other organic materials.[11] The introduction of fluorine atoms can modulate the electronic properties and intermolecular interactions of these materials.

Safety and Handling

2,3-Difluoro-6-hydroxybenzaldehyde is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.

Conclusion

2,3-Difluoro-6-hydroxybenzaldehyde represents a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. While direct experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, purification, and potential applications based on established chemical principles and data from closely related compounds. As research in fluorinated compounds continues to expand, the utility of this and similar scaffolds is expected to grow, opening new avenues for the development of novel therapeutics and advanced materials.

References

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

-

Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

-

Ulrich, H., Rao, D. V., Tucker, B., & Sayigh, A. A. R. (1978). Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Synthetic Communications, 9(5), 331-334. [Link]

- McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, (46), 1658.

-

Kubota, T., et al. (2009). Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. Bioorganic & Medicinal Chemistry Letters, 19(7), 2026-2029. [Link]

-

Shanghai Sunway Co. Ltd. (n.d.). 2,3-Difluoro-6-hydroxybenzaldehyde CAS NO.187543-89-1. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-6-hydroxybenzaldehyde. Retrieved from [Link]

- Google Patents. (2016). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.

-

ResearchGate. (2016). What demethylating reagent do you suggest?. Retrieved from [Link]

-

Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (2022). Journal of Pharmaceutical Negative Results, 13(2). [Link]

- Google Patents. (2001). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011718). Retrieved from [Link]

- Google Patents. (1997). US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates.

-

Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2025). Organics, 6(1), 10. [Link]

-

Boron Tribromide. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2025). MDPI. Retrieved from [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (2024). ChemRxiv. [Link]

-

Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). National Institutes of Health. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Difluoro-6-hydroxybenzaldehyde. Retrieved from [Link]

-

Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy. Retrieved from [Link]

-

An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. (2006). ResearchGate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,3-Dihydroxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of p-hydroxy benzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 2-hydroxy-. Retrieved from [Link]

-

Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. (2024). OICC Press. [Link]

- Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.

-

4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (2014). RSC Publishing. [Link]

Sources

- 1. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2,3-Difluoro-6-hydroxybenzaldehyde

This guide provides a comprehensive technical overview of 2,3-Difluoro-6-hydroxybenzaldehyde (CAS No. 187543-89-1), a key fluorinated aromatic building block for researchers, medicinal chemists, and professionals in drug development and materials science. This document delves into its chemical and physical properties, synthesis and purification, reactivity, and applications, supported by detailed experimental protocols and safety information.

Introduction: The Significance of Fluorinated Salicylaldehydes

2,3-Difluoro-6-hydroxybenzaldehyde, also known as 5,6-difluorosalicylaldehyde, belongs to the class of fluorinated salicylaldehydes, which are of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity to biological targets, and lipophilicity. The unique substitution pattern of this aldehyde, with two adjacent fluorine atoms and a hydroxyl group ortho to the aldehyde, presents a versatile scaffold for the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 187543-89-1 | [1] |

| Molecular Formula | C₇H₄F₂O₂ | [1] |

| Molecular Weight | 158.10 g/mol | [1] |

| IUPAC Name | 2,3-difluoro-6-hydroxybenzaldehyde | [1] |

| Synonyms | 5,6-Difluorosalicylaldehyde | [1] |

| Appearance | Powder | [2] |

| Melting Point | 112 - 116 °C |

Spectral Data (Predicted and Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (downfield, ~9.8-10.5 ppm), the phenolic hydroxyl proton (variable, may be broad), and the two aromatic protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the fluorine, hydroxyl, and aldehyde substituents.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a significantly downfield chemical shift (~190 ppm).[3] The aromatic carbons will appear in the range of ~110-160 ppm, with their chemical shifts and C-F coupling constants providing valuable structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3200-3400 cm⁻¹), the aldehyde C-H stretch (~2750-2850 cm⁻¹), and the carbonyl group (C=O stretch, ~1650-1680 cm⁻¹). Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the formyl group (-CHO) and other characteristic fragments.

Synthesis and Purification

The synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde is not explicitly detailed in readily available literature. However, a highly plausible and scientifically sound two-step synthetic route can be devised based on the well-documented synthesis of its methoxy-protected precursor, 2,3-Difluoro-6-methoxybenzaldehyde, followed by a standard demethylation procedure.

Synthesis of the Precursor: 2,3-Difluoro-6-methoxybenzaldehyde

The synthesis of 2,3-Difluoro-6-methoxybenzaldehyde proceeds via a directed ortho-lithiation of 3,4-difluoroanisole, followed by formylation. This method is efficient and provides the precursor in high yield.

Sources

- 1. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-Difluoro-6-hydroxybenzaldehyde, CasNo.187543-89-1 Shanghai Sunway Co. Ltd. China (Mainland) [shanghaisunway.lookchem.com]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Synthesis of 2,3-Difluoro-6-hydroxybenzaldehyde

Abstract

This technical guide provides an in-depth analysis of viable and efficient synthetic pathways for producing 2,3-Difluoro-6-hydroxybenzaldehyde, a key intermediate in the development of advanced pharmaceutical and specialty chemical products.[1] We explore two primary strategies: a directed ortho-metalation route starting from a methoxy-protected precursor and a direct ortho-formylation approach using 2,3-difluorophenol. This document furnishes detailed, step-by-step experimental protocols, mechanistic insights, and a comparative analysis to guide researchers and process chemists in selecting the optimal route based on yield, scalability, and reagent availability. The causality behind experimental choices is emphasized to provide a framework for troubleshooting and optimization.

Introduction

Significance of 2,3-Difluoro-6-hydroxybenzaldehyde

2,3-Difluoro-6-hydroxybenzaldehyde is a highly functionalized aromatic compound whose structural motifs—a salicylaldehyde core flanked by two fluorine atoms—make it a valuable building block in medicinal chemistry and materials science. The specific arrangement of the hydroxyl, formyl, and fluoro groups provides a unique electronic and steric profile, enabling its use in the synthesis of complex molecules with tailored biological activities or material properties. Fluorinated aromatic compounds, in particular, are of immense interest in drug development for their ability to enhance metabolic stability, binding affinity, and bioavailability.

Overview of Synthetic Challenges

The synthesis of this target molecule presents several distinct challenges centered on regioselectivity. The aromatic ring is substituted with both an activating, ortho-para directing hydroxyl (or methoxy) group and two deactivating, meta-directing fluorine atoms. Achieving selective formylation at the C6 position, ortho to the hydroxyl group and adjacent to a fluorine atom, requires precise control over the reaction conditions to overcome competing electronic and steric influences. Classical formylation methods often lack the required selectivity or fail under the deactivating influence of the fluorine substituents, necessitating the use of more advanced synthetic strategies.

Retrosynthetic Analysis

A logical retrosynthetic approach to 2,3-Difluoro-6-hydroxybenzaldehyde identifies two primary disconnection points. The most apparent disconnection is the formyl group (C-CHO bond), suggesting a formylation reaction on a difluorophenol precursor. An alternative strategy involves disconnecting the phenolic C-O bond, which points to a late-stage deprotection of a more stable ether, such as a methoxy group. This latter approach allows for the use of organometallic reactions that are incompatible with a free phenolic proton.

Caption: Workflow for the directed ortho-metalation pathway.

Step-by-Step Experimental Protocol

3.3.1 Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde via Lithiation[2]

-

Inert Atmosphere Setup: Equip a dry three-necked round-bottomed flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. Purge the system thoroughly with dry nitrogen.

-

Reagent Preparation: In the flask, dilute a 2M solution of lithium diisopropylamide (LDA) in THF/n-heptane (1.05 eq.) with additional anhydrous THF.

-

Cooling: Cool the LDA solution to -75 °C using a dry ice/acetone bath. Maintain this temperature throughout the addition steps. Safe handling of organolithium reagents is critical. [3]4. Substrate Addition: Prepare a solution of 3,4-difluoroanisole (1.00 eq.) in anhydrous THF and add it dropwise to the cooled LDA solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. [2]5. Anion Formation: Stir the resulting mixture at -75 °C for 1 hour to ensure complete formation of the aryllithium intermediate. [2]6. Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.10 eq.) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, continue stirring for an additional 10 minutes. [2]7. Quenching and Workup: Quench the reaction by the slow addition of acetic acid, followed by water, allowing the mixture to warm to approximately 10 °C. [2]8. Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2x). Combine the organic layers.

-

Washing: Wash the combined organic extracts sequentially with water, dilute aqueous HCl, and brine. [2]10. Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. The crude product, an oil that crystallizes upon standing, can be purified by recrystallization from a diethyl ether/petroleum ether mixture to yield 2,3-difluoro-6-methoxybenzaldehyde as a solid. [2]A reported yield for this transformation is 95%. [2] 3.3.2 Demethylation to Yield 2,3-Difluoro-6-hydroxybenzaldehyde

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the 2,3-difluoro-6-methoxybenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (BBr₃, 1.2 eq.) in DCM dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.

-

Quenching: Carefully quench the reaction by slowly adding it to a flask containing crushed ice and water.

-

Extraction and Purification: Extract the aqueous mixture with DCM. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate in vacuo to afford the crude 2,3-Difluoro-6-hydroxybenzaldehyde, which can be further purified by column chromatography or recrystallization.

Alternative Pathway: Direct Ortho-Formylation of 2,3-Difluorophenol

This pathway offers the advantage of atom economy by directly formylating the readily available 2,3-difluorophenol, avoiding the need for protection and deprotection steps. [4]The success of this route hinges on choosing a formylation method that is highly ortho-selective and tolerant of the electron-withdrawing fluorine atoms.

Rationale and Key Methodologies

Among the classical methods for phenol formylation (e.g., Reimer-Tiemann, Duff), the magnesium-mediated formylation (Hofsløkken-Skattebøl method) stands out for its high yields and excellent ortho-selectivity, even with deactivated phenols. [5][6] 4.1.1 Magnesium-Mediated Formylation: This method utilizes a combination of anhydrous magnesium chloride and triethylamine to generate a magnesium phenoxide in situ. [5][7]The magnesium ion is believed to form a chelate complex with the phenoxide and paraformaldehyde, creating a rigid transition state that directs the electrophilic attack of formaldehyde exclusively to the ortho position. [8]This pre-organization of reactants is the key to its high selectivity and efficacy. [9] 4.1.2 Duff Reaction: The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like acetic or trifluoroacetic acid) as the formylating agent. [10][11]The reaction proceeds through an iminium ion electrophile, and selectivity is thought to arise from hydrogen bonding interactions that favor the formation of an ortho-substituted intermediate. [12]While effective, yields can be variable. [10]

Experimental Workflow (Magnesium-Mediated)

Sources

- 1. 2,3-Difluoro-6-hydroxybenzaldehyde, CasNo.187543-89-1 Shanghai Sunway Co. Ltd. China (Mainland) [shanghaisunway.lookchem.com]

- 2. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2,3-Difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. grokipedia.com [grokipedia.com]

- 11. Duff reaction - Wikipedia [en.wikipedia.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"2,3-Difluoro-6-hydroxybenzaldehyde" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-6-hydroxybenzaldehyde

Authored by: A Senior Application Scientist

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. 2,3-Difluoro-6-hydroxybenzaldehyde, a substituted aromatic aldehyde, represents a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two adjacent fluorine atoms and a hydroxyl group ortho to the aldehyde, imparts specific electronic and steric properties that are of significant interest in drug development and chemical research.

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,3-Difluoro-6-hydroxybenzaldehyde (Molecular Formula: C₇H₄F₂O₂, Molecular Weight: 158.10 g/mol [1]). We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

The strategic placement of substituents on the benzaldehyde core dictates its spectroscopic fingerprint. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a distinct electronic environment that is readily probed by various spectroscopic techniques.

Caption: Predicted proton-fluorine coupling interactions.

1.2: Carbon-¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms in the molecule. The carbons directly bonded to fluorine will appear as doublets with large one-bond coupling constants (¹JCF).

Experimental Protocol: ¹³C NMR Acquisition

The methodology is similar to ¹H NMR, but with key parameter changes to account for the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

Technique: Proton-decoupled ¹³C NMR is standard, resulting in singlets for all carbons not directly bonded to fluorine.

-

Pulse Angle: Typically 90°.

-

Number of Scans: Significantly higher (e.g., 128 to 1024 scans or more) to achieve adequate signal-to-noise.

-

Relaxation Delay: A longer delay (5-10 s) may be needed for quaternary carbons.

Predicted ¹³C NMR Data & Interpretation

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (¹⁹F Coupled) | Coupling Constants (J) in Hz |

| -CHO | 188 - 195 | Doublet of Doublets (dd) | ³JC,F, ⁴JC,F ≈ 3-10 Hz |

| C6-OH | 155 - 160 | Doublet of Doublets (dd) | ²JC,F, ³JC,F ≈ 15-25 Hz |

| C2-F | 148 - 155 | Doublet (d) | ¹JC,F ≈ 240-260 Hz |

| C3-F | 145 - 152 | Doublet (d) | ¹JC,F ≈ 240-260 Hz |

| C1 (ipso-CHO) | 125 - 135 | Triplet (t) or Multiplet (m) | ²JC,F, ³JC,F ≈ 10-20 Hz |

| C5 | 120 - 128 | Doublet (d) | ³JC,F ≈ 5-10 Hz |

| C4 | 115 - 122 | Doublet of Doublets (dd) | ²JC,F, ³JC,F ≈ 15-25 Hz |

Causality Behind Assignments:

-

Carbonyl Carbon (-CHO): The most deshielded carbon, appearing far downfield, characteristic of aldehydes and ketones. [2]* Carbons Bonded to F (C2, C3): These carbons show the largest chemical shifts among the aromatic carbons due to the direct attachment of the electronegative fluorine atoms. Their most defining feature is the very large one-bond C-F coupling constant (¹JCF), which is unmistakable. [3]* Carbon Bonded to O (C6): The hydroxyl group's oxygen atom also deshields the attached carbon, causing it to resonate at a high chemical shift, typically downfield of other aromatic carbons. It will exhibit smaller two- and three-bond couplings to the fluorine atoms.

-

Aromatic C-H Carbons (C4, C5): These carbons appear at more shielded (upfield) positions and will show smaller, multi-bond C-F couplings.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. [4][5]The spectrum of 2,3-Difluoro-6-hydroxybenzaldehyde will be characterized by absorptions corresponding to the O-H, C-H, C=O, C=C, and C-F bonds.

Experimental Protocol: FT-IR Acquisition

-

Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable solvent (e.g., CCl₄). ATR is often the simplest method, requiring minimal sample preparation. [4]2. Background Scan: A background spectrum of the empty sample holder (or pure solvent) is collected to subtract atmospheric and instrumental interferences.

-

Sample Scan: The sample is placed in the instrument, and the spectrum is recorded, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio. The spectrum is usually plotted as Transmittance (%) versus Wavenumber (cm⁻¹). [6]

Expected IR Absorption Bands & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3200 - 3550 | O-H stretch | Strong, Broad | Indicative of the hydroxyl group, broadened by hydrogen bonding. [5] |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak | Characteristic of C-H bonds on the aromatic ring. [7] |

| 2720 - 2820 | Aldehydic C-H stretch | Medium-Weak | A pair of bands (Fermi resonance) is often characteristic of the aldehyde C-H bond. [8][9] |

| 1660 - 1700 | C=O stretch | Strong, Sharp | The carbonyl stretch of the aldehyde. Its position can be influenced by conjugation and intramolecular hydrogen bonding with the ortho-hydroxyl group. [5] |

| 1580 - 1620 | Aromatic C=C stretch | Medium | Skeletal vibrations of the benzene ring. |

| 1450 - 1500 | Aromatic C=C stretch | Medium | Skeletal vibrations of the benzene ring. |

| 1100 - 1300 | C-F stretch | Strong | Strong absorptions due to the high polarity of the Carbon-Fluorine bond. |

Self-Validating System: The presence of a strong, broad peak above 3200 cm⁻¹ (O-H), a strong, sharp peak around 1670 cm⁻¹ (C=O), and strong bands in the 1100-1300 cm⁻¹ region (C-F) provides a highly reliable fingerprint for the target molecule's key functional groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance versus m/z.

Expected Mass Spectrum & Fragmentation

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 158 . This corresponds to the molecular weight of C₇H₄F₂O₂. The presence of this peak is the primary confirmation of the compound's molecular formula.

-

Key Fragmentation Patterns:

-

[M-1]⁺ (m/z = 157): Loss of a hydrogen radical (•H), likely from the aldehyde group.

-

[M-29]⁺ (m/z = 129): A very common and diagnostically important fragmentation for benzaldehydes, corresponding to the loss of the formyl radical (•CHO). This fragment ion would correspond to the difluoro-hydroxyphenyl cation.

-

[M-19]⁺ and [M-20]⁺: Loss of F• or HF is possible from fluorinated aromatic compounds, though less common as a primary fragmentation pathway compared to the loss of CHO.

-

Caption: Predicted primary fragmentation pathways in EI-MS.

Conclusion

The spectroscopic characterization of 2,3-Difluoro-6-hydroxybenzaldehyde is a multi-faceted process that leverages the strengths of NMR, IR, and MS to provide an unambiguous structural assignment. The ¹H and ¹³C NMR spectra, with their characteristic fluorine coupling patterns, offer definitive proof of the connectivity and substitution pattern. Infrared spectroscopy confirms the presence of the key hydroxyl, aldehyde, and fluoro functional groups, while mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation behavior. This guide provides the foundational knowledge and predictive data necessary for researchers to confidently identify and utilize this important chemical intermediate.

References

-

BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. Benchchem.com. 10

-

AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AzoM.com. Link

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Innovatechlabs.com. Link

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.com. Link

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chem.libretexts.org. Link

-

Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Optica-opg.org. Link

-

Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Ias.ac.in. Link

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Researchgate.net. Link

-

Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Alfa-chemistry.com. Link

-

PubChem. (n.d.). 2,3-Difluoro-6-hydroxybenzaldehyde. Pubchem.ncbi.nlm.nih.gov. Link

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Docbrown.info. Link

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Docbrown.info. Link

Sources

- 1. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. azooptics.com [azooptics.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 9. ias.ac.in [ias.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Characterization of 2,3-Difluoro-6-hydroxybenzaldehyde: Melting Point and Solubility

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign.[1][2] These intrinsic characteristics, such as melting point and solubility, govern a molecule's behavior from initial synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. For researchers, scientists, and drug development professionals, an early and accurate assessment of these parameters for a novel compound like 2,3-Difluoro-6-hydroxybenzaldehyde is paramount. It informs decisions on purification strategies, formulation development, and even the viability of a compound as a potential therapeutic agent.[3][4] This guide provides an in-depth look at the available data for 2,3-Difluoro-6-hydroxybenzaldehyde and presents field-proven, detailed protocols for the experimental determination of its melting point and solubility.

Compound Profile: 2,3-Difluoro-6-hydroxybenzaldehyde

| Property | Value | Source |

| Chemical Name | 2,3-Difluoro-6-hydroxybenzaldehyde | PubChem[2] |

| CAS Number | 187543-89-1 | PubChem[2], Fisher Scientific[5] |

| Molecular Formula | C₇H₄F₂O₂ | PubChem[2] |

| Molecular Weight | 158.10 g/mol | PubChem[2] |

| Appearance | Powder | Shanghai Sunway Co. Ltd.[3] |

Section 1: Melting Point Determination

Causality Behind Experimental Choices in Melting Point Determination

The chosen methodology for melting point determination aims for accuracy and reproducibility. The use of a capillary tube ensures that a small, representative sample is used, and a controlled heating rate is crucial for observing the precise temperatures of the onset and completion of melting. A rapid heating rate can lead to an erroneously high and broad melting point range, as the heat transfer to the sample and the thermometer's response may lag.[6] A slower heating rate of 1-2°C per minute near the expected melting point is therefore standard practice.

Self-Validating Protocol for Melting Point Determination

This protocol is designed to be self-validating through the calibration of the apparatus with known standards and the performance of multiple measurements to ensure consistency.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of 2,3-Difluoro-6-hydroxybenzaldehyde (finely powdered)

-

Reference standards with known melting points (e.g., benzoic acid, urea)

-

Mortar and pestle

-

Spatula

Procedure:

-

Apparatus Calibration:

-

Determine the melting point of at least two reference standards with melting points that bracket the expected melting point of the sample.

-

If the observed melting points of the standards deviate significantly from their known values, create a calibration curve to correct the measurements for the sample.

-

-

Sample Preparation:

-

Ensure the sample of 2,3-Difluoro-6-hydroxybenzaldehyde is completely dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom of the tube. The packed sample height should be 2-3 mm.

-

-

Melting Point Measurement (Initial, Rapid Determination):

-

Place the capillary tube containing the sample into the heating block of the melting point apparatus.

-

Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point.

-

Allow the apparatus to cool before proceeding.

-

-

Melting Point Measurement (Accurate Determination):

-

Prepare two more capillary tubes with the sample.

-

Place a new capillary tube in the apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the estimated melting point found in the previous step.

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (T2). The melting point range is T1-T2.

-

Repeat this process with the second sample to ensure reproducibility. The two determined melting point ranges should agree within 1-2°C.

-

Visualization of the Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Section 2: Solubility Assessment

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in drug development. Poor aqueous solubility can be a major hurdle for oral bioavailability. Understanding a compound's solubility in various solvents is also essential for designing purification, formulation, and analytical methods. Currently, there is no specific quantitative solubility data available for 2,3-Difluoro-6-hydroxybenzaldehyde in the public domain.

Causality Behind Experimental Choices in Solubility Assessment

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This method is favored because it allows the system to reach equilibrium, providing a true measure of the maximum amount of solute that can dissolve in a given solvent at a specific temperature. The choice of solvents for screening is critical; typically, a range of solvents with varying polarities is used to build a comprehensive solubility profile. This includes aqueous buffers at different pH values (relevant for physiological conditions), as well as common organic solvents used in synthesis and formulation (e.g., ethanol, DMSO, acetone).

Self-Validating Protocol for Solubility Assessment (Shake-Flask Method)

This protocol incorporates control measures and repeat experiments to ensure the reliability of the obtained solubility data.

Materials:

-

Sample of 2,3-Difluoro-6-hydroxybenzaldehyde

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, dimethyl sulfoxide (DMSO), acetone)

-

Small vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of 2,3-Difluoro-6-hydroxybenzaldehyde of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or acetonitrile).

-

Use these standards to generate a calibration curve using the chosen analytical method (e.g., HPLC-UV).

-

-

Equilibration:

-

Add an excess amount of 2,3-Difluoro-6-hydroxybenzaldehyde to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time required to reach equilibrium by taking measurements at different time points (e.g., 4, 8, 24, 48 hours).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV) to determine the concentration of 2,3-Difluoro-6-hydroxybenzaldehyde.

-

Perform at least three replicate experiments for each solvent.

-

-

Calculation:

-

Calculate the solubility as the average concentration from the replicate experiments, taking into account the dilution factor. Report the solubility in units such as mg/mL or µg/mL.

-

Visualization of the Solubility Assessment Workflow

Caption: Shake-flask method workflow for solubility determination.

Conclusion

While specific experimental data for the melting point and solubility of 2,3-Difluoro-6-hydroxybenzaldehyde are not widely published, this guide provides a robust framework for their determination. By employing the detailed, self-validating protocols outlined herein, researchers can confidently generate accurate and reproducible data. This information is indispensable for advancing the study of this compound and making informed decisions throughout the drug discovery and development process. The principles and methodologies described are grounded in established laboratory practices and are designed to ensure scientific integrity and trustworthiness.

References

- Vertex AI Search. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed.

- Vertex AI Search. Importance of Physicochemical Properties In Drug Discovery. (Review Article).

- Vertex AI Search. Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable.

- Vertex AI Search. How Drug Physical and Chemical Properties Impact Effectiveness - Raytor.

- Vertex AI Search.

- Vertex AI Search. 2,6-difluoro-3-hydroxybenzaldehyde - Stenutz.

- Vertex AI Search. 2,3-Difluoro-6-hydroxybenzaldehyde CAS NO.187543-89-1 - Shanghai Sunway Co. Ltd.

- Vertex AI Search. Physical properties of drug: Significance and symbolism.

- Vertex AI Search. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem.

- Vertex AI Search.

- Vertex AI Search. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Buy Online | Thermo Scientific Chemicals.

- Vertex AI Search.

Sources

- 1. 2,6-Difluoro-3-hydroxybenzaldehyde, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Difluoro-6-hydroxybenzaldehyde, CasNo.187543-89-1 Shanghai Sunway Co. Ltd. China (Mainland) [shanghaisunway.lookchem.com]

- 4. 2,3,5,6-Tetrafluoro-4-hydroxybenzaldehyde | [frontierspecialtychemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. 2,6-difluoro-3-hydroxybenzaldehyde [stenutz.eu]

- 8. researchgate.net [researchgate.net]

Navigating the Nuances of 2,3-Difluoro-6-hydroxybenzaldehyde: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,3-Difluoro-6-hydroxybenzaldehyde

2,3-Difluoro-6-hydroxybenzaldehyde, a polysubstituted aromatic aldehyde, represents a critical building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the benzaldehyde scaffold, make it a valuable precursor for the synthesis of complex molecular architectures with tailored functionalities. The strategic placement of these substituents influences the reactivity of both the aldehyde and the aromatic ring, offering a versatile platform for the development of novel therapeutic agents and advanced materials.

However, the very features that make this compound synthetically attractive also present distinct challenges regarding its stability and handling. This guide, designed for the discerning researcher, provides an in-depth exploration of the stability profile of 2,3-Difluoro-6-hydroxybenzaldehyde, offering field-proven insights into its optimal storage and handling to ensure its integrity for downstream applications.

The Chemical Personality of 2,3-Difluoro-6-hydroxybenzaldehyde: A Stability Profile

Understanding the inherent chemical characteristics of 2,3-Difluoro-6-hydroxybenzaldehyde is paramount to preserving its purity and reactivity. While specific, in-depth stability studies on this exact molecule are not extensively published, we can construct a robust stability profile by examining its structural motifs and drawing parallels with related compounds.

Key Physicochemical Properties (Inferred and Reported)

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₇H₄F₂O₂ | PubChem[1] |

| Molecular Weight | 158.10 g/mol | PubChem[1] |

| Appearance | Likely a solid (powder or crystalline) | Analogy with similar substituted benzaldehydes[2][3] |

| Reactivity | The aldehyde group is susceptible to oxidation. The presence of a hydroxyl group ortho to the aldehyde can influence reactivity.[4] | General chemical principles of aromatic aldehydes. |

| Air & Moisture Sensitivity | Likely sensitive to both air and moisture. | Inferred from storage recommendations for similar fluorinated and hydroxy-substituted benzaldehydes.[2][3] |

The Causality of Instability: Potential Degradation Pathways

The primary routes of degradation for 2,3-Difluoro-6-hydroxybenzaldehyde are anticipated to be oxidation and, to a lesser extent, reactions involving the phenolic hydroxyl group.

1. Oxidation of the Aldehyde Moiety:

The aldehyde functional group is inherently susceptible to oxidation, particularly in the presence of atmospheric oxygen. This process, which can be accelerated by light and elevated temperatures, leads to the formation of the corresponding carboxylic acid, 2,3-Difluoro-6-hydroxybenzoic acid. This is the most probable and significant degradation pathway.

"2,3-Difluoro-6-hydroxybenzaldehyde" -> "2,3-Difluoro-6-hydroxybenzoic_acid" [label="Oxidation (O2, light, heat)"];

"2,3-Difluoro-6-hydroxybenzaldehyde" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2,3-Difluoro-6-hydroxybenzoic_acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Figure 1: Primary degradation pathway of 2,3-Difluoro-6-hydroxybenzaldehyde.

2. Reactivity of the Phenolic Hydroxyl Group:

The ortho-hydroxyl group can participate in various reactions, although these are generally less spontaneous than aldehyde oxidation under typical storage conditions. However, in the presence of contaminants or under inappropriate storage conditions (e.g., exposure to bases), deprotonation of the hydroxyl group can occur, potentially leading to side reactions or color changes in the material.

The presence of electron-withdrawing fluorine atoms can increase the acidity of the phenolic proton, making it more susceptible to deprotonation compared to unsubstituted salicylaldehyde.

A Self-Validating System for Storage and Handling

To ensure the long-term integrity of 2,3-Difluoro-6-hydroxybenzaldehyde, a systematic approach to storage and handling is essential. The following protocols are designed to create a self-validating system, minimizing the risk of degradation and ensuring reproducible experimental outcomes.

Recommended Storage Conditions

Based on the inferred sensitivity of the compound and best practices for aromatic aldehydes, the following storage conditions are strongly recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Cool: 2-8°C is ideal. Avoid freezing. | Reduces the rate of potential oxidative degradation.[3] |

| Atmosphere | Inert Gas: Store under a dry, inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the aldehyde group by excluding atmospheric oxygen. |

| Light | Protect from Light: Store in an amber glass vial or in a dark location. | Light can catalyze oxidative reactions. |

| Moisture | Dry: Keep in a tightly sealed container to prevent moisture ingress. | Moisture can facilitate certain degradation pathways and can lead to clumping of solid material. |

| Container | Tightly Sealed Glass Vial: Use a vial with a secure, airtight cap. | Prevents exposure to air and moisture.[2] |

start [label="Receiving 2,3-Difluoro-6-hydroxybenzaldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; check_seal [label="Is the container seal intact?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; store_inert [label="Store in a cool, dark location\nunder an inert atmosphere (e.g., glovebox).", fillcolor="#34A853", fontcolor="#FFFFFF"]; repackage [label="Repackage under inert atmosphere\nin a tightly sealed, amber vial.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; long_term [label="Long-term Storage\n(> 1 month)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; short_term [label="Short-term Storage\n(< 1 month)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; periodic_check [label="Periodically check for color change.\nConsider re-analysis if concerns arise."];

start -> check_seal; check_seal -> store_inert [label="Yes"]; check_seal -> repackage [label="No"]; repackage -> store_inert; store_inert -> long_term; store_inert -> short_term; long_term -> periodic_check; }

Figure 2: Decision workflow for the initial handling and storage of 2,3-Difluoro-6-hydroxybenzaldehyde.

Step-by-Step Handling Protocol

Adherence to a strict handling protocol is crucial to prevent contamination and degradation during use.

-

Preparation: Before opening the primary container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Handling: All weighing and transfer operations should be conducted under a dry, inert atmosphere, preferably within a glovebox. If a glovebox is unavailable, use a Schlenk line and perform transfers under a positive pressure of inert gas.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants into the main stock of the material.

-

Resealing: After dispensing the desired amount, securely reseal the container, purge the headspace with an inert gas, and return it to the recommended storage conditions promptly.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[5]

Purity Assessment: A Necessary Verification

Regular assessment of the purity of 2,3-Difluoro-6-hydroxybenzaldehyde is a critical component of a robust quality control system. The choice of analytical method will depend on the available instrumentation and the specific information required.

Recommended Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a powerful and versatile technique for assessing the purity of aromatic aldehydes.[6][7] It can effectively separate the parent compound from potential non-volatile impurities, including the primary degradation product, 2,3-Difluoro-6-hydroxybenzoic acid.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is well-suited for the analysis of volatile and semi-volatile compounds.[6][7] For 2,3-Difluoro-6-hydroxybenzaldehyde, which is a solid, derivatization may be necessary to increase its volatility for GC analysis.

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general framework for the purity analysis of 2,3-Difluoro-6-hydroxybenzaldehyde. Method optimization may be required.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2,3-Difluoro-6-hydroxybenzaldehyde.

-

Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Start with a higher proportion of water and gradually increase the acetonitrile concentration.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of 2,3-Difluoro-6-hydroxybenzaldehyde as the percentage of the main peak area relative to the total peak area.

-

The presence of a peak with a shorter retention time may indicate the formation of the more polar 2,3-Difluoro-6-hydroxybenzoic acid.

-

Conclusion: Ensuring Success Through Diligent Practice

2,3-Difluoro-6-hydroxybenzaldehyde is a powerful synthetic tool, but its utility is directly linked to its purity and stability. By understanding its chemical nature and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the integrity of this valuable compound. A proactive approach to stability, grounded in sound chemical principles and validated by routine analytical checks, is the cornerstone of reproducible and successful research in the dynamic fields of drug discovery and materials science.

References

- Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945233/

- A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (n.d.). BenchChem. Retrieved January 9, 2026, from https://www.benchchem.com/blog/a-comparative-guide-to-assessing-the-purity-of-synthesized-4-benzodthiazol-2-ylbenzaldehyde-by-hplc/

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/sds/aldrich/144088

- 2,3-Difluoro-6-methoxybenzaldehyde. (2016, December 6). NET. Retrieved January 9, 2026, from https://www.synquestlabs.com/sites/default/files/sds/2615-3-36.pdf

- Reaction between ortho‐Hydroxy Aromatic Aldehydes and Dialkyl Acetylenedicarboxylates in the Presence of Silica Gel in Solvent‐Free Conditions. (n.d.). Taylor & Francis Online. Retrieved January 9, 2026, from https://www.tandfonline.com/doi/abs/10.1080/00397910701449830

- Safety and handling of fluorinated organic compounds. (n.d.). BenchChem. Retrieved January 9, 2026, from https://www.benchchem.

- A Comparative Guide to GC-MS and HPLC for the Purity Assessment of Mesitaldehyde. (n.d.). BenchChem. Retrieved January 9, 2026, from https://www.benchchem.com/blog/a-comparative-guide-to-gc-ms-and-hplc-for-the-purity-assessment-of-mesitaldehyde/

- SAFETY DATA SHEET. (2025, December 25). Fisher Scientific. Retrieved January 9, 2026, from https://www.fishersci.com/sds?productName=AC467290010&productDescription=2%2C6-DIFLUORO-4-HYDROXYBENZALDEHYDE%2C&vendorId=VN00033897&countryCode=US&language=en

- Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? (2015, September 3). Quora. Retrieved January 9, 2026, from https://www.quora.

- SAFETY DATA SHEET. (2025, September 17). Thermo Fisher Scientific. Retrieved January 9, 2026, from https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/LSG/SDS/A14488_S.pdf

- ortho-Hydroxylation of aromatic aldehydes: a short synthesis of 2-hydroxypyrene-1-carbaldehyde. (n.d.). RSC Publishing. Retrieved January 9, 2026, from https://pubs.rsc.org/en/content/articlelanding/1996/c3/c39960001077

- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific. Retrieved January 9, 2026, from https://www.fishersci.com/sds?productName=H32250&productDescription=2%2C6-DIFLUORO-3-HYDROXYBENZALDEHYDE%2C+95%25&vendorId=VN00024252&countryCode=US&language=en

- 2,3-Difluoro-6-hydroxybenzaldehyde. (n.d.). PubChem. Retrieved January 9, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/21221031

- THE CORRELATION OF STRUCTURE AND REACTIVITY OF AROMATIC ALDEHYDES. III.1 THE CONDENSATION OF AROMATIC ALDEHYDES WITH HYDANTOIN2. (1951). The Journal of Organic Chemistry. Retrieved January 9, 2026, from https://pubs.acs.org/doi/10.1021/jo01142a033

- Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. (2025, August 5). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.net/publication/230193153_Retention_of_substituted_benzaldehydes_on_RP-HPLC_Correlation_with_partition_coefficients_and_molecular_descriptors

- Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. (2013, July 26). PubMed. Retrieved January 9, 2026, from https://pubmed.ncbi.nlm.nih.gov/23768532/

- Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (n.d.). PubMed. Retrieved January 9, 2026, from https://pubmed.ncbi.nlm.nih.gov/8610260/

- 2,4-Difluoro-3-hydroxybenzaldehyde. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/US/en/product/bld/bd223823

- 2,6-Difluoro-4-hydroxybenzaldehyde. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f0de4

- 2,6-Difluoro-3-hydroxybenzaldehyde. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0098734

- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). National Institutes of Health. Retrieved January 9, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7645853/

- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. (n.d.). ResearchGate. Retrieved January 9, 2026, from https://www.researchgate.net/publication/343105021_Handling_Fluorinated_Gases_as_Solid_Reagents_Using_Metal-Organic_Frameworks

- 2,3-Difluoro-6-hydroxybenzaldehyde. (n.d.). BIOFOUNT. Retrieved January 9, 2026, from https://www.biofount.com/2-3-difluoro-6-hydroxybenzaldehyde-cas-187543-89-1-item-38294.html

- 2,4-Difluoro-6-hydroxybenzaldehyde. (n.d.). J&K Scientific. Retrieved January 9, 2026, from https://www.jk-sci.com/2,4-Difluoro-6-hydroxybenzaldehyde-136516-64-8-CS-0027054.html

- 2,3-Difluoro-6-hydroxybenzaldehyde CAS NO.187543-89-1. (n.d.). Shanghai Sunway Co. Ltd. Retrieved January 9, 2026, from https://www.guidechem.com/product/pid-2009230.html

- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026, from https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/179/931/t008031.pdf

- Fluorine Safety. (n.d.). Purdue University. Retrieved January 9, 2026, from https://www.chem.purdue.edu/chemsafety/chem/Fluorine.php

Sources

- 1. 2,3-Difluoro-6-hydroxybenzaldehyde | C7H4F2O2 | CID 21221031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 2,6-Difluoro-3-hydroxybenzaldehyde | 152434-88-3 [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

"2,3-Difluoro-6-hydroxybenzaldehyde" safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2,3-Difluoro-6-hydroxybenzaldehyde

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 2,3-Difluoro-6-hydroxybenzaldehyde (CAS No. 187543-89-1). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established chemical safety principles to ensure the well-being of laboratory personnel and the integrity of research activities.

Compound Profile and Hazard Identification

2,3-Difluoro-6-hydroxybenzaldehyde is an aromatic aldehyde, a class of compounds widely used as intermediates in pharmaceutical synthesis. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group on the benzaldehyde core influences its reactivity and toxicological profile. A thorough understanding of its hazards is the foundation of safe handling.

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A / 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Data synthesized from multiple sources.[1][2][3] |

These classifications necessitate a multi-faceted approach to safety, moving beyond basic personal protective equipment to a holistic system of controls.

The Hierarchy of Controls: A Systematic Approach to Safety

Effective risk management for 2,3-Difluoro-6-hydroxybenzaldehyde relies on the implementation of the hierarchy of controls. This framework prioritizes the most effective and protective measures, with a decreasing reliance on user-dependent actions.

Caption: Hierarchy of controls for chemical handling.

-

Elimination/Substitution: For a specific required intermediate like this, elimination is not feasible. Substitution with a less hazardous chemical should be considered if the synthetic route allows, but is often not possible.

-

Engineering Controls: This is the most critical layer of protection. All handling of solid 2,3-Difluoro-6-hydroxybenzaldehyde that may generate dust, and any use of its solutions, must be performed within a certified chemical fume hood or a ventilated balance enclosure.[1][2] This physically removes the hazard from the user's breathing zone. Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of handling.[1][2]

-

Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), mandatory safety training for all personnel, and clear, GHS-compliant labeling of all containers are essential. "Dry" or "powder-free" weighing techniques should be employed to minimize dust generation.

-

Personal Protective Equipment (PPE): PPE is the final barrier and must be used in conjunction with the controls above. It is not a substitute for proper engineering controls.

Standard Operating Procedures (SOPs)

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 2,3-Difluoro-6-hydroxybenzaldehyde.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness) | Protects against skin irritation (H315).[4] |

| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is required if there is a splash risk. | Protects against serious eye irritation (H319). Compliant with 29 CFR 1910.133.[1][2] |

| Skin/Body Protection | Fully-fastened laboratory coat. | Prevents contamination of personal clothing.[2] |

| Respiratory Protection | Not required if handled within a certified fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator for particulates is necessary. | Protects against respiratory irritation from dust inhalation (H335).[1][5] |

Handling and Storage Protocol

-

Preparation: Designate a specific area within a chemical fume hood for handling. Ensure the work surface is clean and uncluttered.

-

Weighing: If possible, weigh the compound directly into the reaction vessel within a ventilated enclosure or fume hood to minimize dust transfer.

-

Dispensing: Use spatulas and tools dedicated to this chemical to prevent cross-contamination. Avoid actions that could create dust clouds, such as dropping material from a height.

-

Storage: Keep the container tightly closed when not in use.[5][6] Some suppliers note the material may be air-sensitive; storing under an inert gas like argon or nitrogen is a best practice.[6][7] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

-

Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Do not eat, drink, or smoke in the laboratory.[1]

Emergency Response Procedures

Rapid and correct response to an exposure or spill is critical.

Exposure and First Aid

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[2][5] |

| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs or persists, seek medical advice.[5] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water.[2] Call a poison control center or doctor immediately for treatment advice.[2] |